N-[(2,4-Dihydroxyphenyl)methyl]urea
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Overview
Description
N-[(2,4-Dihydroxyphenyl)methyl]urea is a compound that belongs to the class of urea derivatives It is synthesized by the reaction of urea with substituted phenols and aromatic aldehydes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dihydroxyphenyl)methyl]urea typically involves the condensation of urea with substituted phenols and aromatic aldehydes. One common method involves mixing urea and the substituted phenol in ethanol, followed by the addition of the aromatic aldehyde. The reaction mixture is then heated in a water bath at around 85°C for an hour. The resulting solid is separated by cooling the reaction mixture and recrystallized from ethanol .
Industrial Production Methods
Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. This method, although not environmentally friendly, is widely used due to its efficiency . Another method involves the nucleophilic addition of amines to potassium isocyanate in water, which is a more environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Dihydroxyphenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[(2,4-Dihydroxyphenyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its diverse bioactivities.
Industry: Utilized in the production of agrochemicals and materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-[(2,4-Dihydroxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[(2,4-Dihydroxyphenyl)methyl]urea can be compared with other similar compounds such as:
1-((2,4-Dihydroxyphenyl)(4-methoxyphenyl)methyl)urea: Similar in structure but with a methoxy group, which may alter its chemical and biological properties.
1-((2-hydroxy-5-nitrophenyl)(4-methoxyphenyl)methyl)thiourea: Contains a thiourea group instead of a urea group, which can significantly change its reactivity and applications.
Properties
CAS No. |
65758-38-5 |
---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(2,4-dihydroxyphenyl)methylurea |
InChI |
InChI=1S/C8H10N2O3/c9-8(13)10-4-5-1-2-6(11)3-7(5)12/h1-3,11-12H,4H2,(H3,9,10,13) |
InChI Key |
HFYCTOSXGVSYLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CNC(=O)N |
Origin of Product |
United States |
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